

2-Fluoro-4-(trifluoromethyl)benzoic acid melting point

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Compound of Interest

Compound Name: 2-Fluoro-4-(trifluoromethyl)benzoic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **2-Fluoro-4-(trifluoromethyl)benzoic Acid**: Focus on Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8) is a critical fluorinated building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced materials.^{[1][2]} Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a versatile precursor.^[2] A fundamental and critical parameter for the characterization of this solid crystalline compound is its melting point. This guide provides a comprehensive analysis of the melting point of **2-Fluoro-4-(trifluoromethyl)benzoic acid**, detailing not just the reported values but the scientific principles and rigorous experimental protocols required for its accurate determination. We delve into the causality behind methodological choices, the interpretation of melting point data as an indicator of purity, and the factors that can influence this key physical constant.

Introduction: The Significance of a Melting Point

In the context of drug development and materials science, the melting point is more than a simple physical constant; it is a primary indicator of a compound's identity and purity. For a

crystalline solid like **2-Fluoro-4-(trifluoromethyl)benzoic acid**, the temperature at which it transitions from a solid to a liquid phase is highly sensitive to its molecular structure and the integrity of its crystal lattice.

A sharp and well-defined melting point range is synonymous with high purity. Conversely, the presence of impurities disrupts the uniform crystal lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range (the temperature interval from the first sign of melting to the complete liquefaction of the sample).[3] [4] Therefore, the accurate determination of the melting point is a foundational, cost-effective, and rapid method for quality control, batch-to-batch consistency checks, and preliminary identification.

Physicochemical Properties and Reported Data

2-Fluoro-4-(trifluoromethyl)benzoic acid is a white solid compound with the molecular formula $C_8H_4F_4O_2$ and a molecular weight of 208.11 g/mol .[5][6] It is a key synthetic intermediate whose utility is derived from its carboxylic acid functionality, which allows for straightforward derivatization via condensation reactions, and the stability conferred by its fluorinated aromatic ring.[1][2]

Reported Melting Point Values

The literature and supplier specifications report a consistent, though slightly varied, melting point for this compound. This variation is expected and typically depends on the purity of the sample and the analytical method used.

Parameter	Value	Purity	Source
Melting Point	168-170 °C	99%	Sigma-Aldrich
Melting Point	168 °C	N/A	Stenutz[5]

Note: It is crucial to distinguish this compound from its isomers, which possess different physical properties. For example, 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) has a reported melting point of 121-124 °C[7], while 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) melts at 174-179 °C.[8]

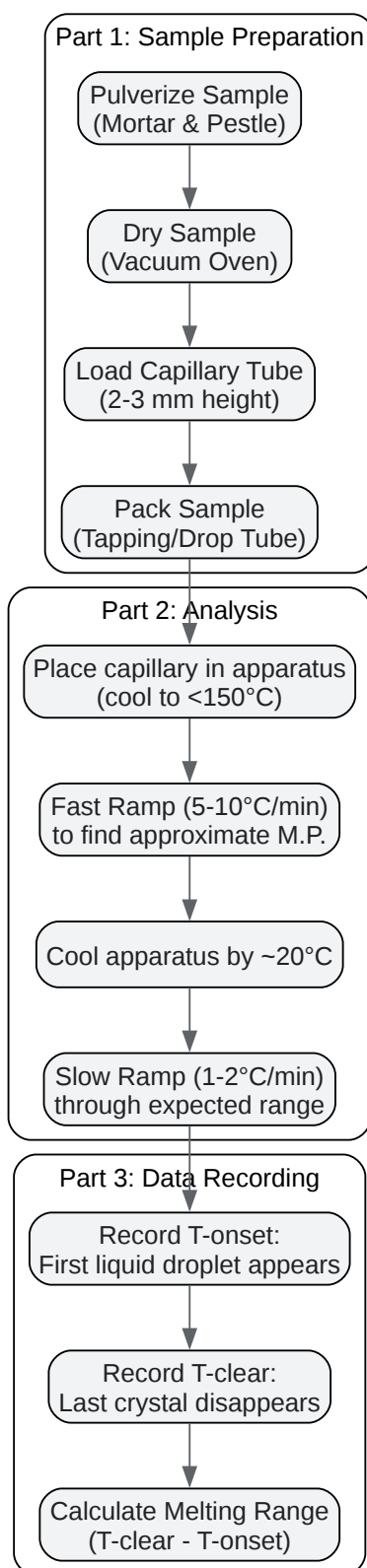
Gold Standard Protocol for Melting Point Determination

This section outlines a self-validating protocol for the accurate determination of the melting point of **2-Fluoro-4-(trifluoromethyl)benzoic acid** using a modern digital melting point apparatus. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar) with a calibrated thermometer/probe.
- Sample: **2-Fluoro-4-(trifluoromethyl)benzoic acid**, finely powdered and thoroughly dried. Drying is critical as residual solvents can act as impurities.
- Tools: Capillary tubes (one end sealed), spatula, watch glass, long glass tube for packing.

Experimental Workflow Diagram



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Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

- Sample Preparation:
 - Step 1.1 (Pulverization): Place a small amount of the crystalline sample on a clean, dry watch glass. Using a spatula, crush the solid into a fine, uniform powder.
 - Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample, preventing temperature gradients that could artificially broaden the melting range.^[3]
 - Step 1.2 (Loading): Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.^[9]
 - Step 1.3 (Packing): Turn the tube sealed-end down and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 2-3 mm.^{[3][9]}
 - Causality: Overfilling the tube leads to a significant temperature differential between the top and bottom of the sample, resulting in an inaccurate and broad melting range. Proper packing ensures the entire sample experiences the same temperature simultaneously.
- Instrumental Analysis:
 - Step 2.1 (Initial Rapid Run - Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rate of 5-10 °C per minute. This provides a rough estimate.^[3]
 - Step 2.2 (Accurate Measurement): Using a fresh sample, place the capillary in the apparatus that has been cooled to at least 20 °C below the expected melting point (~168 °C).
 - Step 2.3 (Controlled Heating): Heat the sample rapidly until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.^[9]

- Trustworthiness: A slow heating rate near the melting point is the single most critical factor for accuracy. It allows the system (heating block, thermometer, and sample) to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's true temperature.^[9]
- Data Recording and Interpretation:
 - Step 3.1 (T-onset): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid matrix.^[9]
 - Step 3.2 (T-clear): Record the temperature at which the last crystal of the solid phase melts, leaving a completely clear liquid.
 - Step 3.3 (The Melting Range): The melting point is reported as the range from T-onset to T-clear. For a highly pure sample of **2-Fluoro-4-(trifluoromethyl)benzoic acid**, this range should be narrow, ideally $\leq 2\text{ }^{\circ}\text{C}$ (e.g., 168-169 $^{\circ}\text{C}$). A range greater than 2 $^{\circ}\text{C}$ suggests the presence of impurities.^[3]

The Impact of Impurities on Melting Point

The synthesis of **2-Fluoro-4-(trifluoromethyl)benzoic acid** can involve multiple steps, presenting opportunities for the introduction of impurities such as starting materials, byproducts, or isomers.^{[2][10]} These impurities disrupt the crystalline lattice structure.

Mechanism of Melting Point Depression

A pure solid has a regular, repeating three-dimensional structure with uniform intermolecular forces. Melting requires a specific amount of energy (temperature) to overcome these forces. Impurities, being different molecules, do not fit perfectly into this lattice. They create defects that weaken the overall intermolecular forces, meaning less energy is required to break the structure apart. This phenomenon is known as melting point depression.

Caption: Effect of impurities on a crystal lattice.

The Mixed Melting Point Technique: A Tool for Identification

The principle of melting point depression is the basis for the mixed melting point technique, a powerful method for confirming the identity of an unknown compound.^[3]^[11]

- Scenario: You have synthesized a compound you believe to be **2-Fluoro-4-(trifluoromethyl)benzoic acid**, and it melts at 167-169 °C.
- Procedure: Mix a small amount of your synthesized product with an authentic, high-purity sample of **2-Fluoro-4-(trifluoromethyl)benzoic acid**.
- Interpretation:
 - No Depression: If the mixture melts at the same sharp range (167-169 °C), your compound is identical to the authentic sample.
 - Depression and Broadening: If the mixture melts at a lower and broader range (e.g., 155-162 °C), your compound is not **2-Fluoro-4-(trifluoromethyl)benzoic acid**. The authentic sample is acting as an impurity.^[11]

Conclusion

The melting point of **2-Fluoro-4-(trifluoromethyl)benzoic acid**, reported to be in the range of 168-170 °C, is a critical parameter for its identification and quality assessment.^[5] Its accurate determination requires a meticulous experimental technique, characterized by proper sample preparation and, most importantly, a slow, controlled heating rate near the melting temperature to ensure thermal equilibrium. Deviations from the expected value, particularly a depressed and broadened melting range, are strong indicators of impurities. For researchers and drug development professionals, mastering this fundamental technique provides a reliable and immediate assessment of the integrity of this vital synthetic building block, ensuring the quality and reproducibility of subsequent synthetic endeavors.

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